molecular formula C24H31N3O B4113334 N-(2,4-di-1-piperidinylphenyl)-2-phenylacetamide

N-(2,4-di-1-piperidinylphenyl)-2-phenylacetamide

Cat. No. B4113334
M. Wt: 377.5 g/mol
InChI Key: UCZZQTQSVKPVMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-di-1-piperidinylphenyl)-2-phenylacetamide, commonly known as DPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DPA belongs to the class of compounds known as piperidine derivatives and has shown promising results in various scientific research studies.

Mechanism of Action

The exact mechanism of action of DPA is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. DPA has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
DPA has been shown to have several biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters in the brain, such as dopamine and serotonin. DPA has also been shown to reduce the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine. Additionally, DPA has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

DPA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. DPA is also stable and has a long shelf life, making it ideal for storage and use in experiments. However, one limitation of DPA is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for the study of DPA. One area of research is the potential use of DPA in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another area of research is the development of new synthetic compounds based on the structure of DPA that may exhibit improved therapeutic properties. Additionally, further studies are needed to fully understand the mechanism of action of DPA and its effects on neurotransmitters and enzymes in the brain.

Scientific Research Applications

DPA has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. DPA has also been shown to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

N-[2,4-di(piperidin-1-yl)phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O/c28-24(18-20-10-4-1-5-11-20)25-22-13-12-21(26-14-6-2-7-15-26)19-23(22)27-16-8-3-9-17-27/h1,4-5,10-13,19H,2-3,6-9,14-18H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCZZQTQSVKPVMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C=C2)NC(=O)CC3=CC=CC=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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